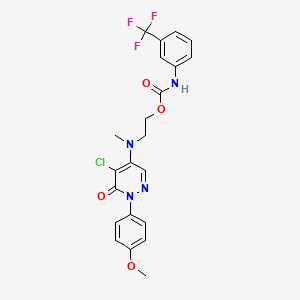

![molecular formula C19H19NO4S2 B2473864 Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932465-29-7](/img/structure/B2473864.png)

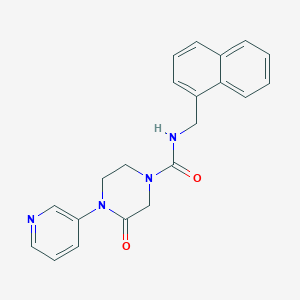

Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex chemical compound with diverse applications. Its unique structure makes it a valuable tool for scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Metal–Organic Complexes

The design and synthesis of metal–organic complexes utilizing flexible carboxylate ligands, including those structurally related to Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have been explored for their potential applications in constructing diverse molecular architectures. The flexibility of these ligands allows for the formation of discrete molecular chairs and coordination polymers with copper ions, showcasing their utility in the development of novel material structures (Dai et al., 2009).

Synthetic Routes to Benzothiophenes

A facile and general method for synthesizing 3-((trifluoromethyl)thio)benzothiophenes, related to this compound, demonstrates broad functional group tolerance. This method offers a streamlined approach to accessing a variety of benzothiophene derivatives, which are of interest for their potential applications in pharmaceuticals and materials science (Sheng et al., 2014).

Photochemical Degradation of Crude Oil Components

The photochemical degradation of benzothiophene derivatives in aqueous solutions has been studied to understand the fate of crude oil components following oil spills in oceanic environments. These investigations shed light on the environmental impact of oil spills and the potential for natural remediation processes to mitigate their effects (Andersson & Bobinger, 1996).

Catalysis

Research into organotin-oxomolybdate coordination polymers, which may utilize structures similar to this compound, has shown promising applications in catalysis, particularly for the oxidation of benzothiophene with hydrogen peroxide. These findings highlight the potential for developing new catalysts for environmentally friendly chemical transformations (Abrantes et al., 2003).

Synthesis of Heteroaromatic Compounds

The use of Pummerer-type cyclization reactions has been explored for synthesizing heteroaromatic analogues of tetrahydroisoquinoline, utilizing thiophene or benzothiophene derivatives as starting materials. This research opens new avenues for the synthesis of biologically relevant nitrogen heterocycles, demonstrating the versatility of benzothiophene derivatives in organic synthesis (Horiguchi et al., 2004).

Eigenschaften

IUPAC Name |

methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-11-9-12(2)16(13(3)10-11)20-26(22,23)18-14-7-5-6-8-15(14)25-17(18)19(21)24-4/h5-10,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFCOECYXHOJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)

![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)

![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)